2,6-Difluoro-3-methoxybenzylamine is an organic compound with the molecular formula C9H10F2N. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure. This compound is significant in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
This compound can be synthesized from commercially available precursors such as 2,6-difluoro-3-methoxybenzaldehyde through reductive amination processes. The availability of these precursors facilitates its use in laboratory settings and industrial applications.
2,6-Difluoro-3-methoxybenzylamine belongs to the class of aromatic amines, specifically benzylamines. It is classified under compounds that exhibit biological activity, particularly as a potential inhibitor of bacterial cell division by targeting the FtsZ protein.
The synthesis of 2,6-Difluoro-3-methoxybenzylamine typically involves the following steps:
The molecular structure of 2,6-Difluoro-3-methoxybenzylamine features:
2,6-Difluoro-3-methoxybenzylamine can participate in various chemical reactions, including:
The primary mechanism of action for 2,6-Difluoro-3-methoxybenzylamine involves its interaction with the FtsZ protein in bacterial cells:
The inhibition results in altered cell division processes, showcasing potential applications in antibacterial drug development.
2,6-Difluoro-3-methoxybenzylamine has several applications across different scientific fields:
This compound's unique properties make it a valuable tool for researchers exploring new therapeutic agents and chemical processes.
2,6-Difluoro-3-methoxybenzylamine (CAS 886498-50-6) serves as a critical intermediate in synthesizing complex bioactive molecules. A prominent application is in preparing B-Raf(V600E) PET imaging agents, where it is incorporated into pyrazolo[3,4-b]pyridine-based scaffolds. The synthesis begins with 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, proceeding through a nine-step sequence to yield the authentic standard compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide. This route faces significant challenges, including low overall yields (~1%) due to intermediate purification hurdles and the structural complexity of the heterocyclic system [1] .
Table 1: Key Intermediates in the Synthesis of Target Compound
Step | Intermediate | Function | Yield (%) |
---|---|---|---|
1 | 2,6-Difluorobenzoic acid | Starting material | - |
5 | Pyrazolo[3,4-b]pyridine core | Heterocyclic scaffold | Variable |
9 | Authentic standard (non-radiolabeled) | Precursor for radiolabeling | 1 (overall) |
Alternative pathways for synthesizing the benzylamine moiety itself include multi-step sequences from difluorinated benzaldehyde precursors. For example, 2,3-difluoro-6-methoxybenzaldehyde undergoes oxidation using potassium hydroxide/hydrogen peroxide to form 2,3-difluoro-6-methoxybenzoic acid, followed by Curtius rearrangement or reduction steps to access the benzylamine derivative [3]. These routes require precise control of reaction parameters (e.g., temperature, stoichiometry) to minimize byproducts from over-oxidation or dehalogenation.
A pivotal step in radiotracer synthesis is generating the precursor for carbon-11 labeling. For 2,6-difluoro-N-(3-[¹¹C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide, the precursor 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide is synthesized via demethylation of the 3-methoxy group. The optimal method employs TMSCl/NaI in anhydrous acetonitrile, achieving 70% yield by cleaving the methyl ether without degrading the sulfonamide or amide bonds. This combination leverages:
This approach outperforms classical demethylation agents (e.g., BBr3 or HBr) by preventing decomposition of the sulfonamido linkage. The phenolic product is purified via chromatography and serves as the immediate precursor for radiolabeling.
Radiolabeling integrates carbon-11 (t1/2 = 20.4 min) into the target tracer via O-[¹¹C]methylation. The process involves:
Table 2: Radiolabeling Performance Parameters
Parameter | Value | Significance |
---|---|---|
Radiochemical yield (decay-corrected) | 40–50% | Efficiency of carbon-11 incorporation |
Specific activity (EOB) | 370–740 GBq/μmol | Sufficient for receptor imaging |
Synthesis time | < 30 min | Compatible with carbon-11 half-life |
Purity (HPLC) | > 95% | Meets radiopharmaceutical standards |
This methodology enables PET imaging of B-Raf(V600E) mutations in cancers, exploiting the tracer’s high affinity for the oncogenic kinase [1] . The short synthesis time is critical for practical use, given carbon-11’s rapid decay.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7